4-Difluoromethoxy-3-fluorobenzylamine - 954388-61-5

4-Difluoromethoxy-3-fluorobenzylamine

Catalog Number: EVT-1687671
CAS Number: 954388-61-5
Molecular Formula: C8H8F3NO
Molecular Weight: 191.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although the provided literature doesn't explicitly detail the synthesis of 4-(difluoromethoxy)-3-hydroxybenzylamine, a related compound, 4-difluoromethoxy-3-hydroxybenzaldehyde, is synthesized through a nucleophilic substitution reaction between a protected 3,4-dihydroxybenzaldehyde derivative and difluorochloromethane in the presence of tetrabutylammonium bromide as a catalyst []. This aldehyde can be further converted to the target benzylamine through reductive amination.

Molecular Structure Analysis

The molecular structure of several compounds containing the 4-(difluoromethoxy)-3-hydroxyphenyl moiety is analyzed using single-crystal X-ray diffraction in the provided papers [, , , , , , , , ]. These studies provide valuable insights into bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the physicochemical properties and potential biological activity of these compounds. For instance, the crystal structure of (E)-3-[4-(Difluoromethoxy)-3-hydroxyphenyl]-1-phenylprop-2-en-1-one revealed the E conformation about the C=C bond and the presence of O—H⋯O hydrogen bonds, forming inversion dimers [].

Chemical Reactions Analysis
  • Chalcone Synthesis: 4-(Difluoromethoxy)-3-hydroxybenzaldehyde reacts with substituted acetophenones to yield chalcone derivatives, which are further used to synthesize pyrazolines with potential antimicrobial activity [, ].
  • Amide Formation: Derivatives containing the 4-(difluoromethoxy)-3-hydroxyphenyl group undergo amide coupling reactions to yield compounds investigated for their therapeutic potential, such as the PDE4 inhibitor roflumilast [, , , , , ].
Mechanism of Action
  • PDE4 Inhibition: Roflumilast and its analogs exert their anti-inflammatory effects through the selective inhibition of PDE4, thereby increasing intracellular cAMP levels [, , , , ].
  • CB1 Receptor Antagonism: RTI1092769, a peripherally selective CB1 receptor antagonist containing a 6-(difluoromethoxy)pyridin-3-yl group, demonstrates therapeutic potential against metabolic syndrome by blocking CB1R signaling [].
Applications
  • Antimicrobial Agents: Chalcones and pyrazolines derived from 4-(difluoromethoxy)-3-hydroxybenzaldehyde exhibit promising antibacterial and antifungal activity [, , ].
  • Anti-inflammatory Drugs: Roflumilast, a PDE4 inhibitor, demonstrates potent anti-inflammatory activity and is used in the treatment of severe chronic obstructive pulmonary disease [, , , , ].
  • Metabolic Syndrome Treatment: RTI1092769, a peripherally selective CB1 receptor antagonist, shows promise in treating metabolic syndrome by improving glucose utilization and reducing hepatic steatosis [].
  • Anti-FIV Agents: 8-Difluoromethoxy-4-quinolone derivatives exhibit inhibitory activity against feline immunodeficiency virus (FIV) replication [].
  • Compound Description: This compound is a manganese hybrid organic-inorganic crystal. It exhibits a 2D lattice structure and displays nanosecond-scale spin decoherence time. []
  • Relevance: This compound, like 4-Difluoromethoxy-3-fluorobenzylamine, features a benzylamine moiety. The presence of a halogen-substituted benzylamine group links these two compounds structurally. []
  • Compound Description: This compound is another manganese hybrid organic-inorganic crystal. In contrast to the previous example, it exhibits a 1D lattice structure and displays nanosecond-scale spin decoherence time. []
  • Relevance: Although this compound does not share the benzylamine core with 4-Difluoromethoxy-3-fluorobenzylamine, both molecules contain a fluorine-substituted amine group. This structural similarity, alongside their parallel applications in studying spin decoherence within metal hybrid systems, makes it a relevant comparison point. []

4-Difluoromethoxy-3-hydroxybenzaldehyde

  • Compound Description: This compound serves as a key precursor in the synthesis of various bioactive molecules, frequently employed in generating chalcone derivatives. [, , , , , ]
  • Relevance: This compound is structurally very similar to 4-Difluoromethoxy-3-fluorobenzylamine. Both compounds share the 4-Difluoromethoxy-3-substituted benzaldehyde core structure, differing only in the substituent at the 3-position. [, , , , , ]

3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid

  • Compound Description: This benzoic acid derivative demonstrates inhibitory effects on TGF-β1-induced epithelial-mesenchymal transition. This activity suggests potential therapeutic applications for pulmonary fibrosis. []
  • Relevance: The structure of this compound shares the 4-(difluoromethoxy)benzene moiety with 4-Difluoromethoxy-3-fluorobenzylamine. The presence of this shared core structure, alongside their focus on biological activity, makes this a relevant comparison. []

4-(Difluoromethoxy)aniline

  • Compound Description: This compound serves as a central building block in synthesizing BMS-665053, a potent pyrazinone-based corticotropin-releasing factor-1 receptor antagonist. []
  • Relevance: Both 4-(Difluoromethoxy)aniline and 4-Difluoromethoxy-3-fluorobenzylamine contain the 4-(difluoromethoxy)benzene core. This shared structural feature links the two compounds and suggests potential similarities in their reactivity and applications. []

Properties

CAS Number

954388-61-5

Product Name

4-Difluoromethoxy-3-fluorobenzylamine

IUPAC Name

[4-(difluoromethoxy)-3-fluorophenyl]methanamine

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

InChI

InChI=1S/C8H8F3NO/c9-6-3-5(4-12)1-2-7(6)13-8(10)11/h1-3,8H,4,12H2

InChI Key

NEJMLSCOCOBMGY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CN)F)OC(F)F

Canonical SMILES

C1=CC(=C(C=C1CN)F)OC(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.